2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
説明
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS: 850926-88-4) is a sulfonamide-oxazole hybrid featuring a brominated aryl sulfonyl group, a p-tolyl-substituted oxazole core, and an ethoxyphenyl acetamide side chain. This structure integrates multiple pharmacophoric elements:
- Oxazole ring: A five-membered heterocycle known for metabolic stability and π-π stacking interactions.
- Thioether linkage: Provides conformational flexibility and redox activity.
- 4-Ethoxyphenyl acetamide: Contributes hydrogen-bonding capacity and modulates solubility .
Synthesis typically involves coupling reactions between sulfonyl oxazole intermediates and thiol-containing acetamide derivatives, as seen in related compounds (e.g., ).
特性
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O5S2/c1-3-33-21-12-10-20(11-13-21)28-23(30)16-35-26-25(36(31,32)22-14-8-19(27)9-15-22)29-24(34-26)18-6-4-17(2)5-7-18/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUFOXUPKPENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.4 g/mol. The structure features an oxazole ring, sulfonyl group, and various aromatic substituents that contribute to its biological activity.
Antimicrobial Activity
Research on similar compounds suggests that derivatives containing oxazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity | Target Organisms |
|---|---|---|
| 4-bromophenyl thiazole derivative | Moderate | Staphylococcus aureus, E. coli |
| 2-(p-tolyl)oxazole derivative | High | Pseudomonas aeruginosa, Candida albicans |
Analgesic Activity
The analgesic effects of the compound have been evaluated through pharmacological tests such as the writhing test and hot plate test. Molecular docking studies indicate that it may inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pain pathways .
Table 2: Analgesic Activity Assessment
| Test Method | Compound Tested | Observed Effect |
|---|---|---|
| Writhing Test | 2-((4-bromophenyl)sulfonyl) derivative | Significant reduction in writhing response |
| Hot Plate Test | 4-ethoxyphenyl acetamide derivative | Increased latency to respond to heat |
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against breast cancer cell lines (e.g., MCF7), with mechanisms potentially involving apoptosis induction .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)acetamide | MCF7 | 15.0 |
| Control (Etoposide) | MCF7 | 10.0 |
Case Studies
- Case Study on Analgesic Activity : A study involving a series of oxazol derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced analgesic activity. The compound was shown to effectively reduce pain responses in animal models without notable toxicity .
- Antimicrobial Screening : In another study, various derivatives were screened for antimicrobial activity against clinical isolates. The compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide. For instance, derivatives with a bromophenyl group have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action typically involves disruption of microbial cell function, potentially through inhibition of key enzymatic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have demonstrated that related sulfonamide derivatives exhibit significant cytotoxic effects against human breast adenocarcinoma (MCF7) and non-small cell lung cancer (HOP-92) cells . The anticancer mechanism appears to involve induction of apoptosis and cell cycle arrest, likely mediated by the compound's ability to interfere with cellular signaling pathways.
Case Study 1: Anticancer Evaluation
A study published in Biointerface Research assessed the antiproliferative activity of several sulfonamide derivatives, including those structurally related to 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide. The results indicated that certain derivatives exhibited a high degree of efficacy against multiple cancer cell lines, with IC50 values in the low micromolar range .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins. For example, docking simulations revealed that the compound binds effectively to active sites involved in cancer progression, suggesting a rationale for its observed biological activities .
類似化合物との比較
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Core Heterocycle: The oxazole core in the target compound and derivatives offers rigidity and planar geometry, favoring interactions with flat binding pockets (e.g., ATP-binding sites).
Substituent Effects: Bromophenylsulfonyl vs. Bromophenoxy: The sulfonyl group in the target compound enhances electron-withdrawing effects and hydrogen-bond acceptor capacity compared to the phenoxy group in . Ethoxyphenyl vs. Fluorophenyl Acetamide: The ethoxy group in the target compound increases lipophilicity (logP ~3.5), while fluorophenyl derivatives () improve metabolic stability and aqueous solubility .
Biological Activity Trends: Compounds with nitrogen-rich cores (e.g., triazinoindoles in ) show superior anticancer activity (purity >95%) but lower solubility. Thiophene-containing analogues () demonstrate balanced potency and pharmacokinetics, with IC₅₀ values <2 μM in enzyme assays .
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of this compound, particularly for improving yield and purity?
- Methodological Answer : Synthesis optimization can be achieved via Design of Experiments (DoE) to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, enhancing reproducibility . Cyclization reactions using phosphorus oxychloride at 120°C have been effective for analogous oxadiazole derivatives, suggesting similar conditions could apply here . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the target compound from by-products.
Q. How can researchers confirm the structural identity of this compound, especially given its complex heterocyclic core?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and 2D (COSY, HSQC) spectra to assign protons and carbons, particularly focusing on sulfonyl, oxazole, and thioether groups.
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated for similar acetamide derivatives .
- HRMS : Validate molecular formula with high-resolution mass spectrometry.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes. Consult safety data sheets (SDS) of structurally related sulfonyl compounds for emergency guidance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-bromophenyl, p-tolyl, or ethoxyphenyl groups to assess impact on bioactivity (e.g., replace bromine with other halogens or electron-withdrawing groups).
- In Vitro Assays : Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays, MTT cytotoxicity). Thiazole and oxazole derivatives often exhibit such properties, providing a rationale for testing .
- Computational Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite, guided by crystallographic data from related ligands .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP), and Fukui indices to identify reactive sites .
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water or organic solvents (e.g., GROMACS) to study conformational stability and hydrolysis susceptibility.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at different temperatures.
- Isotopic Labeling : Synthesize - or -labeled analogs to trace ambiguous signals.
- Comparative Analysis : Cross-reference with spectral databases (e.g., SDBS) for analogous sulfonyl-oxazole compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
